2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine
Description
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)-2,3-dihydro-1H-perimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-2-6-17(7-3-1)16-27-20-14-12-19(13-15-20)24-25-21-10-4-8-18-9-5-11-22(26-24)23(18)21/h1-15,24-26H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMALGIRLJULBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3NC4=CC=CC5=C4C(=CC=C5)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine typically involves a multi-step process. One common method starts with the reaction of 4-benzyloxybenzaldehyde with 1,8-diaminonaphthalene under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired perimidine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler phenyl derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Phenyl derivatives without the benzyloxy group.
Substitution: Various substituted phenyl derivatives depending on the specific reaction.
Scientific Research Applications
Chemical Applications
2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, such as:
- Oxidation : The benzyloxy group can be oxidized to form a benzoic acid derivative.
- Reduction : The compound can be reduced to yield simpler phenyl derivatives.
- Substitution Reactions : The phenyl ring can participate in electrophilic aromatic substitution reactions, including nitration, sulfonation, and halogenation.
Biological Applications
Research has indicated that this compound possesses potential biological activities , particularly in the following areas:
- Antimicrobial Properties : Studies have shown that derivatives of perimidine compounds exhibit significant antimicrobial activity against various pathogens. For instance, pyrimidine derivatives have been documented as effective antibacterial agents .
- Anticancer Activity : The unique structural features of this compound suggest potential as an anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for further pharmacological exploration .
Medicinal Applications
The compound's structural characteristics position it as a promising candidate for medicinal chemistry:
- Enzyme Inhibition : Research indicates that it may act as an enzyme inhibitor, influencing various biochemical pathways. Molecular docking studies have been conducted to elucidate its binding affinity with specific proteins .
- Therapeutic Potential : Ongoing investigations aim to explore its efficacy as a therapeutic agent due to its unique properties that may modulate biological responses.
Case Studies and Research Findings
Several studies have highlighted the applications and mechanisms of action for this compound:
- Antimicrobial Efficacy : A study demonstrated that related perimidine compounds exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential applications in developing new antibiotics .
- Molecular Docking Studies : Research employing molecular docking simulations revealed insights into how this compound interacts with target enzymes, providing a basis for its use in drug design .
- Therapeutic Investigations : Ongoing research aims to identify its role in treating various diseases by modulating enzyme activity or receptor interactions, potentially leading to novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The benzyloxy group in the target compound increases logP (5.2) compared to the hydroxy-substituted analog (logP = 3.1), suggesting enhanced membrane permeability .
- Steric Effects : The imidazolyl derivative (logP = 1.8) has lower lipophilicity but may exhibit stronger hydrogen-bonding interactions due to the imidazole ring .
Key Observations:
- Anticancer Activity : The imidazolyl analog demonstrates direct anticancer effects, whereas the benzyloxy derivative’s activity remains underexplored .
- Antibacterial Applications : Azo-fused derivatives (e.g., from Nagasundaram et al.) show broad-spectrum activity against Gram-positive bacteria, attributed to their ability to disrupt biofilm formation .
Biological Activity
2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine is a heterocyclic compound characterized by a unique perimidine core, which contributes to its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and infections. The structural features of this compound, particularly the presence of benzyloxy and methoxy substituents, enhance its reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C24H20N2O
- Molecular Weight : Approximately 382.5 g/mol
- Structural Features : The compound consists of a fused ring system with nitrogen atoms, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzyloxy group facilitates hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific proteins or enzymes. This interaction can modulate biological pathways, leading to various therapeutic effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Cell Lines Tested : The compound was evaluated against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), HCT-116 (colon cancer), and SiHa (cervical cancer).
- Results : It demonstrated potent inhibitory effects on these cell lines, with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- Mechanism : The presence of the benzyloxy group enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against various bacterial strains.
- Findings : Preliminary results suggest that it may inhibit the growth of both gram-positive and gram-negative bacteria .
Case Study 1: Anticancer Efficacy
In a study assessing the cytotoxic effects of this compound on A549 lung cancer cells:
- Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
- Results : Flow cytometry analysis revealed significant apoptosis induction, with an increased percentage of cells in the G0/G1 phase and a decrease in the G2/M phase compared to untreated controls .
| Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|
| MCF-7 | 5.23 | More effective |
| A549 | 3.65 | Comparable |
| HCT-116 | 4.50 | Less effective |
| SiHa | 4.17 | Comparable |
Case Study 2: Antimicrobial Activity
A separate study focused on the antimicrobial efficacy against Staphylococcus aureus:
Q & A
Q. What are the established synthetic routes for 2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine and its derivatives?
The compound is typically synthesized via condensation of 1,8-diaminonaphthalene with substituted aldehydes or ketones under solvent-free or catalytic conditions. For example, Kumar et al. (2017) optimized solvent-free protocols to achieve high yields (85–92%) by reacting 1,8-diaminonaphthalene with benzaldehyde derivatives at 80–100°C for 6–8 hours . Characterization is performed using NMR, mass spectrometry, and X-ray crystallography to confirm structural integrity .
Q. Which spectroscopic and computational methods are critical for characterizing perimidine derivatives?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to confirm substitution patterns and hydrogen bonding in the perimidine core .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves crystal packing and intermolecular interactions, as demonstrated by Sharma et al. (2014) for a related perimidine derivative .
- Density Functional Theory (DFT): Alam et al. (2016) employed DFT/B3LYP to analyze electronic properties and enzyme inhibition mechanisms .
Q. What in vitro assays are commonly used to evaluate the biological activity of perimidine derivatives?
- Antibacterial Testing: Disc diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, with zone-of-inhibition measurements .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme Inhibition: Kinase or protease inhibition studies using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How do substituents on the phenyl ring modulate the biological activity of perimidine derivatives?
Substituents like chlorine, benzyloxy, or triazole groups significantly alter electronic properties and binding affinity. For instance:
- The electron-withdrawing chlorine atom in 2-(3-chlorophenyl)-perimidine enhances reactivity with bacterial cell walls .
- Zhang et al. (2017) reported that triazole-modified derivatives exhibit improved anti-inflammatory activity due to hydrogen bonding with COX-2 active sites . Structure-activity relationship (SAR) studies should combine synthetic modifications with molecular docking to predict binding modes .
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from variations in assay protocols, cell lines, or compound purity. To address this:
- Standardize Assays: Use common reference compounds (e.g., doxorubicin for cytotoxicity) and replicate conditions .
- Purity Validation: Ensure >95% purity via HPLC and elemental analysis .
- Meta-Analysis: Cross-reference data from multiple studies, such as comparing antimicrobial results from Kumar et al. (2017) and Melha et al. (2018) .
Q. How can computational methods like DFT or molecular docking enhance the design of perimidine-based therapeutics?
- DFT Studies: Calculate frontier molecular orbitals (FMOs) to predict reactivity. Alam et al. (2016) linked low HOMO-LUMO gaps in 2-thiophene-perimidine to enhanced enzyme inhibition .
- Molecular Docking: Simulate interactions with biological targets (e.g., DNA intercalation or kinase binding). Zhang et al. (2017) used AutoDock to optimize triazole derivatives for COX-2 inhibition .
- MD Simulations: Assess binding stability over time, as demonstrated in studies on similar heterocycles .
Q. What reaction optimization strategies improve yields in multi-step perimidine synthesis?
- Catalyst Selection: Use p-toluenesulfonic acid (PTSA) or iodine to accelerate cyclization .
- Temperature Control: Maintain 80–100°C during condensation to prevent side reactions .
- Solvent-Free Conditions: Kumar et al. (2017) achieved 90% yields by eliminating solvents, reducing purification complexity .
- Microwave Assistance: Reduces reaction time from hours to minutes for intermediates .
Methodological Notes
- Data Contradiction Analysis: Always cross-validate biological results with orthogonal assays (e.g., corroborate antibacterial disc diffusion data with broth microdilution MIC values) .
- Experimental Design: Include positive/negative controls and dose-response curves to ensure reproducibility .
- Advanced Characterization: For ambiguous NMR signals, use 2D techniques (e.g., HSQC, HMBC) or single-crystal X-ray diffraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
